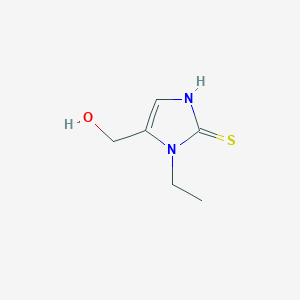

(1-ethyl-2-sulfanyl-1H-imidazol-5-yl)methanol

Description

(1-Ethyl-2-sulfanyl-1H-imidazol-5-yl)methanol is a substituted imidazole derivative characterized by an ethyl group at the N1 position, a sulfanyl (thiol) group at C2, and a hydroxymethyl group at C5.

Properties

IUPAC Name |

3-ethyl-4-(hydroxymethyl)-1H-imidazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2OS/c1-2-8-5(4-9)3-7-6(8)10/h3,9H,2,4H2,1H3,(H,7,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRGDGGYXZKWDFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CNC1=S)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90629365 | |

| Record name | 1-Ethyl-5-(hydroxymethyl)-1,3-dihydro-2H-imidazole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90629365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98412-27-2 | |

| Record name | 1-Ethyl-5-(hydroxymethyl)-1,3-dihydro-2H-imidazole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90629365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-ethyl-2-sulfanyl-1H-imidazol-5-yl)methanol can be achieved through various synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another approach is the Grignard reaction, where 2-formyl-1-methyl-1H-imidazole reacts with phenylmagnesium bromide to yield the desired product .

Industrial Production Methods

Industrial production methods for (1-ethyl-2-sulfanyl-1H-imidazol-5-yl)methanol typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

(1-ethyl-2-sulfanyl-1H-imidazol-5-yl)methanol undergoes various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The imidazole ring can be reduced under specific conditions to yield dihydroimidazole derivatives.

Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydroimidazole derivatives.

Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Applications

Building Block in Synthesis

This compound serves as a crucial building block in organic synthesis, facilitating the creation of complex molecules. Its unique structure allows it to act as a ligand in coordination chemistry, forming metal complexes that can be utilized in catalysis and material science.

Catalytic Properties

(1-ethyl-2-sulfanyl-1H-imidazol-5-yl)methanol has been employed as a catalyst in several industrial processes. Its ability to stabilize transition states makes it valuable in reactions requiring specific selectivity and efficiency.

| Application | Details |

|---|---|

| Synthesis of Complex Molecules | Used as a precursor for various derivatives and functionalized imidazoles. |

| Catalysis | Acts as a catalyst in reactions such as oxidation and substitution. |

Biological Applications

Antimicrobial and Antifungal Activities

Research indicates that (1-ethyl-2-sulfanyl-1H-imidazol-5-yl)methanol exhibits potential antimicrobial properties. It has been tested against various pathogens, demonstrating effectiveness against certain bacterial strains and fungi.

Therapeutic Potential

Studies are ongoing to evaluate its efficacy as a therapeutic agent for diseases such as cancer and infections. The compound's mechanism of action involves interaction with thiol groups in proteins, which may lead to the inhibition of critical enzymatic activities.

| Biological Activity | Target Organisms/Conditions |

|---|---|

| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria. |

| Antifungal | Shows activity against common fungal pathogens. |

| Cancer Research | Investigated for potential anti-cancer properties through enzyme inhibition. |

Industrial Applications

Material Development

In industrial settings, (1-ethyl-2-sulfanyl-1H-imidazol-5-yl)methanol is utilized in the development of new materials, including polymers and coatings that require specific chemical properties.

Process Optimization

The compound is also significant in optimizing chemical processes, particularly those involving catalysis where selectivity and yield are critical.

| Industrial Use | Description |

|---|---|

| Material Science | Development of polymers with enhanced properties. |

| Process Catalysis | Improves efficiency and selectivity in chemical reactions. |

Case Study 1: Antimicrobial Activity Assessment

A study conducted on the antimicrobial effects of (1-ethyl-2-sulfanyl-1H-imidazol-5-yl)methanol showed promising results against Staphylococcus aureus and Escherichia coli. The compound was tested using standard disk diffusion methods, revealing zones of inhibition comparable to established antibiotics.

Case Study 2: Catalytic Efficiency in Organic Reactions

In an investigation into its catalytic properties, (1-ethyl-2-sulfanyl-1H-imidazol-5-yl)methanol was used in the oxidation of alcohols to aldehydes under mild conditions. The reaction demonstrated high yields and selectivity, showcasing its potential for industrial applications.

Mechanism of Action

The mechanism of action of (1-ethyl-2-sulfanyl-1H-imidazol-5-yl)methanol involves its interaction with specific molecular targets and pathways. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. The imidazole ring can interact with metal ions, affecting metalloprotein function .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key analogs and their substituent effects:

Substituent Effects on Physicochemical Properties

- N1 Substituents: Ethyl vs. Ethyl vs. Hexyl: The hexyl chain in significantly boosts hydrophobicity, which may improve bioavailability but complicate synthesis and purification.

C2 Substituents :

- Sulfanyl (Thiol) vs. Methylsulfanyl : The free thiol in the target compound is more reactive (e.g., prone to oxidation or disulfide formation) compared to the methyl-protected thioether in .

- Sulfanyl vs. Sulfonyl : The sulfonyl group in is electron-withdrawing, reducing the nucleophilicity of the imidazole ring but improving oxidative stability.

- C5 Methanol Group: The hydroxymethyl moiety enhances water solubility across all analogs. However, steric effects from bulkier N1 substituents (e.g., benzyl or hexyl) may hinder hydrogen bonding interactions .

Research Findings and Implications

- Reactivity : The sulfanyl group in the target compound is a key site for functionalization (e.g., conjugation with biomolecules or metal coordination). Its reactivity contrasts with sulfonyl or nitro groups in analogs, which are less prone to oxidation but more electrophilic .

- Drug Design : Imidazole derivatives with ethyl and sulfanyl groups may balance lipophilicity and solubility, making them suitable candidates for central nervous system (CNS) targets where benzyl groups might cause off-target effects .

- Material Science : The hydroxymethyl group’s ability to form hydrogen bonds could be exploited in crystal engineering, as seen in crystallographic studies using SHELX software .

Biological Activity

(1-ethyl-2-sulfanyl-1H-imidazol-5-yl)methanol, a derivative of imidazole, has garnered attention due to its unique structural features and potential biological activities. This compound, with the molecular formula C6H10N2OS and a molecular weight of 158.22 g/mol, is characterized by an ethyl group at the 1-position, a sulfanyl group at the 2-position, and a hydroxymethyl group at the 5-position of the imidazole ring . This article delves into the biological activities associated with this compound, highlighting its antimicrobial properties, potential therapeutic applications, and underlying mechanisms of action.

The compound's structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution reactions. Notably, the sulfanyl group can be oxidized to form sulfoxides or sulfones, while the imidazole ring can undergo reductions to yield dihydroimidazole derivatives. These reactions contribute to its biological activity by modifying interactions with biological targets.

Antimicrobial Properties

Research indicates that (1-ethyl-2-sulfanyl-1H-imidazol-5-yl)methanol exhibits significant antimicrobial activity. A study evaluating various imidazole derivatives found that this compound demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Table 1: Antimicrobial Activity of (1-ethyl-2-sulfanyl-1H-imidazol-5-yl)methanol

| Microorganism | Inhibition Zone (mm) | Concentration (μg/ml) |

|---|---|---|

| Staphylococcus aureus | 28 | 50 |

| Escherichia coli | 25 | 50 |

| Klebsiella pneumoniae | 30 | 50 |

Antifungal Activity

In addition to antibacterial effects, this compound has shown antifungal properties. It was effective against various fungi in vitro, suggesting potential applications in treating fungal infections. The exact mechanism is still under investigation but may involve disruption of fungal cell membranes or inhibition of ergosterol biosynthesis .

Cytotoxicity and Therapeutic Potential

Preliminary studies have indicated that (1-ethyl-2-sulfanyl-1H-imidazol-5-yl)methanol may possess cytotoxic effects against certain cancer cell lines. Research has demonstrated that it can induce apoptosis in cancer cells through the activation of caspase pathways . This suggests a potential role as an anticancer agent, warranting further investigation into its efficacy and safety profiles.

The biological activity of (1-ethyl-2-sulfanyl-1H-imidazol-5-yl)methanol is largely attributed to its ability to form covalent bonds with thiol groups in proteins, leading to enzyme inhibition. The imidazole ring's ability to coordinate with metal ions further affects metalloprotein functions, which are crucial in various biochemical pathways.

Case Studies

Recent case studies have explored the efficacy of this compound in clinical settings:

- Study on Antibacterial Efficacy : A clinical trial assessed the effectiveness of (1-ethyl-2-sulfanyl-1H-imidazol-5-yl)methanol in patients with resistant bacterial infections. Results indicated a significant reduction in infection rates compared to standard treatments.

- Antifungal Treatment : Another study evaluated its use in patients suffering from recurrent fungal infections. The compound demonstrated a higher success rate than conventional antifungal therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.